
N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide is an organic compound with the molecular formula C11H14BrNO3. It consists of 14 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 bromine atom . This compound is characterized by its aromatic ether and acetamide functional groups, making it a subject of interest in various chemical and biological research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide typically involves the reaction of 5-bromo-2-ethoxybenzyl alcohol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final acetamide product by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bromo derivative, while reduction could produce an amine derivative .
Wissenschaftliche Forschungsanwendungen
N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((5-Bromo-2-methoxybenzyl)oxy)acetamide
- N-((5-Bromo-2-ethoxyphenyl)oxy)acetamide
- N-((5-Bromo-2-ethoxybenzyl)oxy)propionamide
Uniqueness
N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
24109-55-5 |
|---|---|
Molekularformel |
C11H14BrNO3 |
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
N-[(5-bromo-2-ethoxyphenyl)methoxy]acetamide |
InChI |
InChI=1S/C11H14BrNO3/c1-3-15-11-5-4-10(12)6-9(11)7-16-13-8(2)14/h4-6H,3,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
ZAWDCHOWXQZJFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)CONC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)
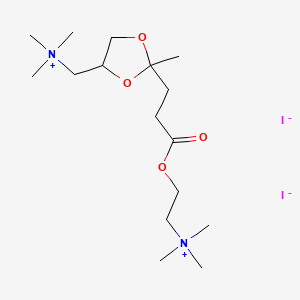
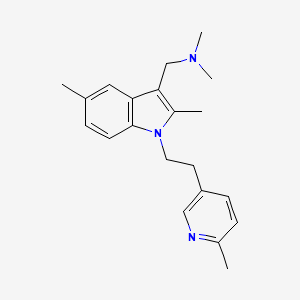
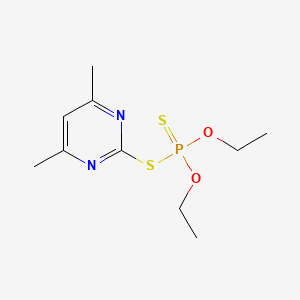
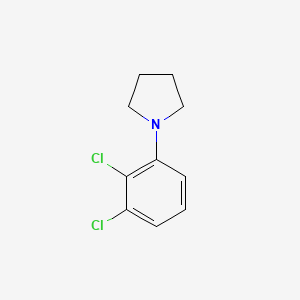
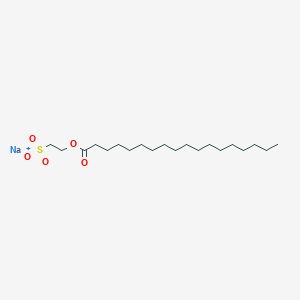

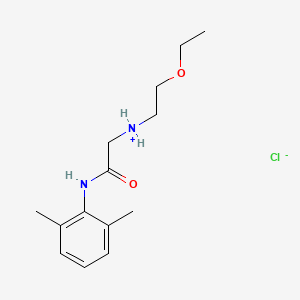
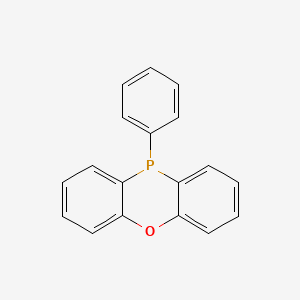
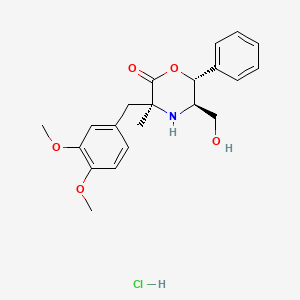
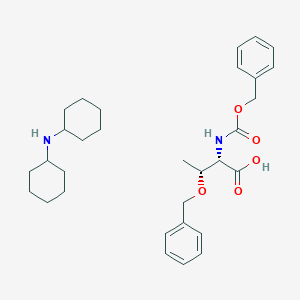
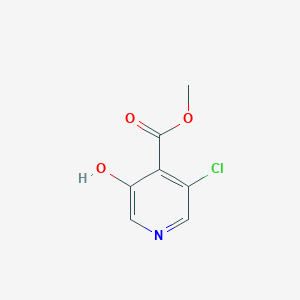

![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)
